
TC-E 5002
概要
説明
TC-E 5002: は、ヒストン脱メチル化酵素KDM2/7サブファミリーの選択的阻害剤N-(9-シクロプロピル-1-オキソノニル)-N-ヒドロキシ-β-アラニン です。 この化合物は、HeLa細胞やKYSE-150細胞など、さまざまな癌細胞の増殖を阻害する上で大きな可能性を示しています .
科学的研究の応用
TC-E 5002は、特に化学、生物学、医学、および産業の分野で、科学研究において幅広い用途があります .
化学: ヒストン脱メチル化酵素、特にKDM2/7サブファミリーの阻害の研究のためのツール化合物として使用されます。
生物学: ヒストン脱メチル化酵素が遺伝子発現とエピジェネティックな調節において果たす役割を理解するための研究に用いられます。
医学: 特に癌細胞の増殖を阻害し、薬剤耐性を克服する上で、癌治療における潜在的な治療的用途について調査されています。
Safety and Hazards
The safety data sheet indicates that this compound may cause skin irritation and serious eye irritation . It’s recommended to wash hands and face thoroughly after handling, wear protective gloves, and use eye protection . In case of skin contact, wash with plenty of soap and water, and get medical advice if skin irritation occurs . If it gets in the eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing . If eye irritation persists, get medical advice .
作用機序
TC-E 5002は、ヒストン脱メチル化酵素KDM2/7サブファミリーを選択的に阻害することでその効果を発揮します。 この阻害は、メチル化ヒストンのレベルの増加につながり、ひいては遺伝子発現と細胞周期調節に影響を与えます . この化合物は、KDM7Bによって活性化される転写因子であるE2F1の遺伝子発現を低下させ、癌細胞のG0/G1期で細胞周期を停止させます .
生化学分析
Biochemical Properties
TC-E 5002 plays a crucial role in biochemical reactions by inhibiting the activity of histone lysine demethylases KDM2A, KDM7A, and KDM7B. The inhibition constants (IC50) for these enzymes are 6.8 µM, 0.2 µM, and 1.2 µM, respectively . By inhibiting these enzymes, this compound prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. This compound interacts with various biomolecules, including transcription factors and cell cycle regulators, thereby influencing cellular functions .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, such as HeLa and KYSE150, this compound inhibits cell proliferation and induces cell cycle arrest at the G0/G1 phase . This compound also decreases the expression of E2F1, a transcription factor activated by KDM7B, which is involved in cell cycle progression . Additionally, this compound has been found to overcome cisplatin resistance in bladder cancer cells by reducing cell proliferation and promoting cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of the KDM2/7 subfamily of histone lysine demethylases. By binding to the active site of these enzymes, this compound prevents the demethylation of histone proteins, leading to increased levels of methylated histones . This alteration in histone methylation status affects chromatin structure and gene expression, resulting in changes in cellular functions. This compound also influences the activity of transcription factors, such as E2F1, by modulating their expression and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and has a shelf life of at least four years . In vitro studies have shown that prolonged exposure to this compound leads to sustained inhibition of cell proliferation and increased cell death in cancer cells . Additionally, in vivo studies using mouse xenograft models have demonstrated that this compound can reduce tumor growth over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse xenograft model, treatment with this compound at a dosage of 10 mg/kg per day resulted in a significant reduction in tumor growth . Higher doses of this compound may lead to increased toxicity and adverse effects, although specific data on toxic doses are limited. It is essential to optimize the dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to histone demethylation. By inhibiting KDM2/7 enzymes, this compound affects the methylation status of histone proteins, which in turn influences gene expression and cellular metabolism . The compound’s interaction with these enzymes can alter metabolic flux and metabolite levels, leading to changes in cellular functions and processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s solubility in different solvents, such as DMSO and ethanol, facilitates its uptake and distribution in cellular environments . This compound may interact with transporters and binding proteins that influence its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on histone lysine demethylases . The compound’s activity is directed towards chromatin, where it modulates histone methylation and gene expression. This compound may also undergo post-translational modifications that influence its targeting to specific nuclear compartments .
準備方法
合成経路および反応条件: TC-E 5002の合成には、9-シクロプロピル-1-オキソノナン酸とN-ヒドロキシ-β-アラニンの反応が含まれます。この反応は通常、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で行われます。 反応条件には、最初は0〜5°Cの温度を維持し、その後数時間かけて室温まで上昇させることが含まれます .
工業的製造方法: this compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動反応器の使用と反応条件の正確な制御が含まれ、高収率と高純度が保証されます。 最終生成物は、通常、再結晶またはクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類: TC-E 5002は、反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加できます .
一般的な試薬と条件:
置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。条件は、多くの場合、穏やかな温度とジクロロメタンなどの溶媒を使用します。
酸化反応: 過マンガン酸カリウムや三酸化クロムなどの試薬を使用できます。これらの反応には、通常、酸性または塩基性の条件が必要です。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応では、this compoundのさまざまな置換誘導体が生成され、酸化反応や還元反応では、化合物の異なる酸化形態または還元形態が生成される可能性があります .
類似化合物との比較
TC-E 5002は、ヒストン脱メチル化酵素のKDM2/7サブファミリーに対する選択性で独特です。他の類似化合物には以下が含まれます。
KDM2/7-IN-1: KDM2/7サブファミリーの別の選択的阻害剤であり、ヒストン脱メチル化酵素に対して同様の阻害効果があります.
GSK-J1: ヒストン脱メチル化酵素のKDM6サブファミリーの選択的阻害剤であり、異なる分子経路を標的としています.
JIB-04: ヒストン脱メチル化酵素のパン阻害剤であり、複数のサブファミリーに影響を与え、遺伝子発現に幅広い影響を与えます.
This compoundは、KDM2/7サブファミリーを阻害する高い選択性と効力で際立っており、エピジェネティックな研究と潜在的な治療的用途において貴重なツールとなっています .
特性
IUPAC Name |
3-[9-cyclopropylnonanoyl(hydroxy)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c17-14(16(20)12-11-15(18)19)8-6-4-2-1-3-5-7-13-9-10-13/h13,20H,1-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHSERYKENINRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCCCCC(=O)N(CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453071-47-0 | |
| Record name | N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TC-E 5002 interact with its target and what are the downstream effects?
A1: this compound is a chemical inhibitor of the histone demethylase KDM7A [, ]. By inhibiting KDM7A, this compound prevents the removal of methyl groups from histone H3K27. This increase in H3K27 di-methylation is associated with transcriptional repression. In the context of prostate and bladder cancer, this compound treatment leads to decreased androgen receptor (AR) activity, reduced cell proliferation, and increased apoptosis [, ]. This effect on AR activity is attributed to the epigenetic regulation of AR target genes by KDM7A [, ].
Q2: What is known about the in vitro and in vivo efficacy of this compound?
A2: In vitro studies have demonstrated that this compound effectively reduces the proliferation of both prostate and bladder cancer cell lines [, ]. Importantly, this effect was observed even in cisplatin-resistant bladder cancer cells []. In vivo studies using a mouse xenograft model further confirmed the efficacy of this compound, showing a reduction in bladder tumor growth following treatment []. This suggests that this compound holds potential as a therapeutic agent, particularly for cases exhibiting resistance to existing treatments like cisplatin.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



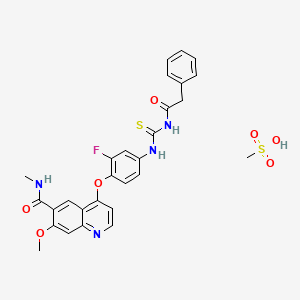
![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)
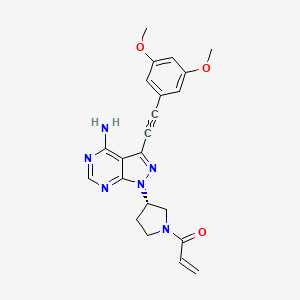

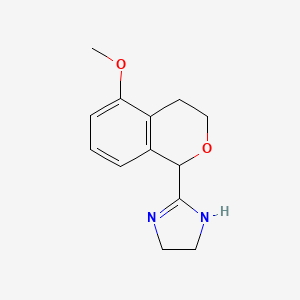
![(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide](/img/structure/B611173.png)
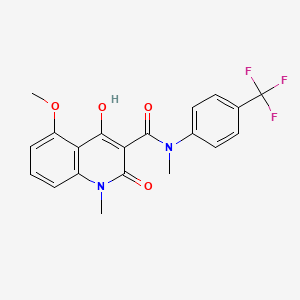
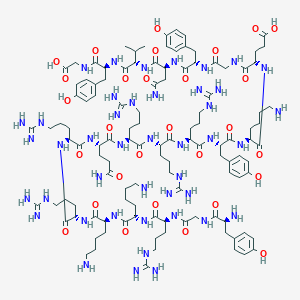
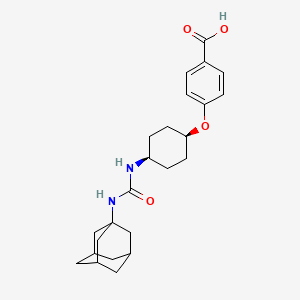
![(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B611180.png)
![(s)-2-Nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B611181.png)
